2-(Methyldiphenylsilyl)ethanol
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern organic synthesis. epa.gov The unique properties of silicon, being more electropositive and larger than carbon, impart distinct reactivity and stability to these molecules. sigmaaldrich.com This has led to their widespread use as versatile reagents, catalysts, and intermediates in a vast array of chemical transformations. alfa-chemistry.com The stability of the silicon-carbon bond allows for the construction of complex molecular architectures, while the ability of silicon to form hypervalent species—common penta- and hexa-coordinate compounds—opens up reaction pathways not accessible with carbon analogues.
The applications of organosilicon compounds are diverse, extending from their crucial role as protecting groups in the synthesis of pharmaceuticals and natural products to their use in materials science for creating silicones, sealants, and coatings. alfa-chemistry.comnih.gov Many organosilicon compounds are noted for being volatile, stable in air, and highly soluble in organic solvents, which facilitates their handling and application in contrast to inorganic silicon compounds. The field has seen dramatic progress, moving from early curiosities to indispensable tools that enable advanced synthetic strategies, including cross-coupling reactions and hydrosilylation. alfa-chemistry.com
Overview of Silyl (B83357) Ethers and Silyl Alcohols as Versatile Synthetic Intermediates
Within the broad class of organosilicon compounds, silyl ethers and silyl alcohols represent two families of highly valuable synthetic intermediates.
Silyl ethers , with the general structure R-O-SiR'₃, are most famously used as protecting groups for alcohols. wikipedia.org This strategy is of fundamental importance in multi-step organic synthesis, where the temporary masking of a reactive hydroxyl group is necessary to allow transformations to occur elsewhere in the molecule. wiley.com The popularity of silyl ethers stems from their ease of formation, typically by reacting an alcohol with a silyl halide (like tert-butyldimethylsilyl chloride) and a base, and their selective removal under mild conditions, often using a fluoride (B91410) source. wikipedia.org The steric and electronic properties of the substituents on the silicon atom can be fine-tuned, allowing for a range of silyl ethers with different stabilities, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) ethers. nih.gov This enables chemists to protect multiple hydroxyl groups in a single molecule and deprotect them selectively, a crucial tactic in the synthesis of complex targets. nih.gov
Silyl alcohols , such as the subject of this article, 2-(Methyldiphenylsilyl)ethanol , are compounds that contain both a hydroxyl group and a silicon atom within the same molecule. They are not merely protected alcohols but are versatile bifunctional intermediates themselves. The hydroxyl group can be derivatized, for instance, to form carbonates or carbamates, while the silyl group can influence reactions or be used as a handle for specific transformations. nih.gov For example, β-silyl alcohols are well-known precursors for the Peterson olefination, a key reaction for forming alkenes. The compound this compound serves as a precursor in the synthesis of more complex reagents, such as those used for creating protecting groups for internucleotidic phosphates in oligonucleotide synthesis. alfa-chemistry.comscbt.com
The interplay between the hydroxyl and silyl functionalities within the same molecule makes silyl alcohols powerful building blocks. They can be used to introduce the silyl moiety into larger structures or participate in reactions where the silicon atom directs the stereochemical outcome or facilitates a desired transformation before being removed.
Historical Context of this compound in Advanced Organic Research
The use of silicon-based compounds in organic chemistry has a long history, but their role as standard tools in synthesis surged in the mid-20th century. nih.gov The development of silyl ethers as reliable protecting groups for alcohols, popularized from the 1970s onwards, marked a significant milestone and revolutionized the approach to complex molecule synthesis. alfa-chemistry.com
Within this expanding landscape of organosilicon chemistry, specific reagents and building blocks like this compound emerged and became integrated into the synthetic chemist's toolbox. While a singular "discovery" paper for this specific compound is not prominent in the historical literature, its availability and application are documented in research focusing on the development of new synthetic methodologies. For instance, its use as a precursor to create the 2-(methyldiphenylsilyl)ethoxycarbonyl (MDPSEOC) protecting group highlights its role as a foundational building block. nih.gov Researchers chose the methyldiphenylsilyl group as a hybrid between other known silyl groups to study the kinetics of fluoride-induced deprotection reactions. nih.gov
The compound, identified by CAS Number 40438-48-0, is listed in numerous chemical supplier catalogs and databases, indicating its establishment as a commercially available reagent for advanced research. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com Its preparation typically involves the reaction of methyldiphenylsilane (B1368167) with an ethylating agent like ethylene (B1197577) oxide. sigmaaldrich.com The historical context of this compound is therefore not one of a standalone discovery but rather of its emergence as a useful and accessible intermediate during a period of intense growth and innovation in the application of organosilicon reagents in sophisticated organic synthesis.
Compound Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40438-48-0 | alfa-chemistry.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₁₈OSi | epa.gov |
| Molecular Weight | 242.39 g/mol | alfa-chemistry.comsigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Boiling Point | 152 °C at 0.2 mmHg | alfa-chemistry.comsigmaaldrich.com |
| Density | 1.063 g/mL at 25 °C | alfa-chemistry.comsigmaaldrich.com |
| Refractive Index | n20/D 1.580 | sigmaaldrich.com |
| Flash Point | >110 °C | alfa-chemistry.comsigmaaldrich.com |
| InChI Key | RYVPOJDQPLVTLT-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(diphenyl)silyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-17(13-12-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPOJDQPLVTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCO)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885799 | |
| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40438-48-0 | |
| Record name | 2-(Methyldiphenylsilyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40438-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040438480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diphenylmethylsilyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyldiphenylsilyl Ethanol and Its Advanced Precursors
Strategies for Carbon-Silicon Bond Formation
The creation of the C-Si bond is a critical step in the synthesis of organosilanes. For silyl (B83357) alcohols like 2-(Methyldiphenylsilyl)ethanol, transition metal-catalyzed processes and nucleophilic silylation are two of the most effective strategies.
Transition metal-catalyzed hydrosilylation is a powerful and atom-economical method for the formation of carbon-silicon bonds. This process typically involves the addition of a Si-H bond across a C=C double bond. In the context of synthesizing this compound, this could conceptually involve the hydrosilylation of a protected form of vinyl alcohol or a related unsaturated substrate with methyldiphenylsilane (B1368167). A variety of transition metals, including platinum, rhodium, iridium, iron, and cobalt, have been shown to catalyze such reactions. The choice of catalyst can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction. For the synthesis of a primary alcohol derivative like this compound, an anti-Markovnikov addition to a vinyl precursor would be required.
The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by insertion of the alkene into the metal-hydride bond, and finally reductive elimination to yield the organosilane product.
| Catalyst System | Substrate Type | Silane | Conditions | Yield | Reference |
| [Rh(cod)Cl]₂ / Bornylamine | Acetophenone | Diphenylsilane | Microreactor | High | pleiades.online |
| Iminobipyridine Co complex | Styrene | Phenylsilane | Room Temp | High | nii.ac.jp |
| [Cu(phen)(PPh₃)₂]NO₃ | Vinyl Halides | Thiols | Mild | Excellent | nih.govorganic-chemistry.org |
| Chiral Oxazaborolidinium Ion | Ketones | Dimethylphenylsilane | Mild | up to 99% | organic-chemistry.org |
An alternative strategy for forming the C-Si bond is through nucleophilic attack by a silyl anion or a related species. For the synthesis of this compound, a highly effective approach is the ring-opening of an epoxide, such as ethylene (B1197577) oxide, with a methyldiphenylsilyl nucleophile. The silyl nucleophile can be generated in situ from the corresponding chlorosilane or disilane (B73854) by reaction with an alkali metal like lithium. Silylcuprates are also effective reagents for this transformation. This S(_N)2 reaction proceeds with the nucleophilic silyl group attacking one of the carbon atoms of the epoxide ring, leading to the formation of a β-silyl alkoxide, which upon aqueous workup, yields the desired silyl alcohol. This method is particularly advantageous for the synthesis of β-silyl alcohols. nih.gov
| Silyl Nucleophile | Epoxide | Conditions | Product Type | Reference |
| Silyllithiums | Propargylic alkoxides | - | β-silyl allylic alcohols | |
| (PhMe₂Si)₂CuLi | Cyclohexene oxide | THF, -78 to 0 °C | β-hydroxysilane | |
| PhMe₂SiLi | Styrene oxide | THF, -78 °C | β-hydroxysilane | |
| Silyl Grignard Reagents | Terminal Epoxides | CuI (cat.), THF | β-hydroxysilane |
Established Synthetic Routes to this compound
While general strategies provide a framework, specific established routes offer more direct pathways to this compound.
The synthesis of silyl alcohols through the reaction of N,N-dialkylphosphorochloridites with silane precursors is not a widely documented or established method in the chemical literature. While N,N-dialkylphosphorochloridites are known to react with various nucleophiles, and silanes can be converted into silyl anions, a direct and reliable synthetic protocol for the formation of silyl alcohols using this specific combination of reagents has not been prominently reported. Theoretical considerations might suggest a possible reaction pathway, but this does not constitute an established synthetic route.
This compound can serve as a monomer in the synthesis of silyl-terminated carbonates or polycarbonates. The hydroxyl group of the silyl alcohol can react with phosgene (B1210022) or a phosgene equivalent, such as diphenyl carbonate, in a transesterification reaction to form carbonate linkages. mdpi.comnih.govumd.edu In such a polymerization, this compound could act as a chain terminator, controlling the molecular weight of the resulting polycarbonate and introducing a silyl group at the end of the polymer chain. Alternatively, it could be incorporated into the polymer backbone if used in conjunction with a diol. The synthesis of polycarbonates via transesterification is often catalyzed by metal salts, such as zinc acetate (B1210297) or titanium alkoxides. nih.gov
| Carbonate Source | Diol/Alcohol | Catalyst | Conditions | Product | Reference |
| Diphenyl Carbonate | Bisphenol A | Lithium Hydroxide | Melt, High Temp, Vacuum | Polycarbonate | umd.edu |
| Diphenyl Carbonate | 1,4-Butanediol | Zinc (II) acetylacetonate | Melt, 200 °C | Poly(1,4-butylene carbonate) | nih.gov |
| Dimethyl Carbonate | Phenol | Ti-based catalysts | High Temp | Diphenyl Carbonate | mdpi.comresearchgate.net |
| Phosgene | Bisphenol A | Amine catalyst | Interfacial polymerization | Polycarbonate |
Enantioselective Synthesis of Chiral Silyl Alcohol Derivatives
The development of chiral silyl alcohol derivatives is of significant interest, and several enantioselective methods can be applied to their synthesis. These methods aim to control the stereochemistry at the carbon atom bearing the hydroxyl group.
One prominent approach is the asymmetric hydrosilylation of prochiral ketones. organic-chemistry.orgacs.org In this method, a ketone is reduced with a silane in the presence of a chiral transition metal catalyst, often based on rhodium, iridium, or copper with chiral phosphine (B1218219) ligands. acs.org The resulting silyl ether can then be hydrolyzed to the corresponding chiral alcohol.
Another strategy is the kinetic resolution of racemic silyl alcohols via enantioselective silylation. In this process, a chiral catalyst selectively silylates one enantiomer of the racemic alcohol at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol and the silylated product. dntb.gov.uaresearchgate.netthieme-connect.com
| Method | Substrate | Catalyst/Reagent | Silane | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrosilylation | Aryl Methyl Ketones | Chiral (R,R)-(S,S)-TRAP-Rh complex | Diphenylsilane | 62-97% | acs.org |
| Asymmetric Hydrosilylation | Acetophenone | Chiral Oxazaborolidinium Ion | Dimethylphenylsilane | 98% | organic-chemistry.org |
| Enantiodivergent Hydroboration | Racemic Allenylsilane | (dIpc)₂BH | - | 93-96% | nih.gov |
| Kinetic Resolution by Silylation | Racemic Secondary Alcohols | BINOL-derived polyether | HMDS | High | thieme-connect.com |
Stereoselective Formation of Silyl-Substituted Pyrrolidines and Analogues
The stereoselective synthesis of silyl-substituted pyrrolidines is crucial for accessing advanced precursors and analogues of this compound. A notable advancement in this area is the development of a one-pot, four-step synthetic protocol that yields N-protected silyl-substituted pyrrolidines with high yields and excellent diastereoselectivity nih.govresearchgate.netacs.orgresearchgate.net. This methodology is particularly relevant as it provides a pathway to enantioenriched methylene (B1212753) isosteres of Hayashi-Jørgensen catalysts nih.govacs.org.
The key steps of this synthetic protocol are as follows:
Formation of a Silyllithium Reagent: The synthesis initiates with the formation of a silyllithium reagent nih.govacs.org.
Addition to a Diaryl Olefin: This silyllithium reagent is then added to a diaryl olefin, which generates a silyl-substituted diphenylethyllithium intermediate nih.govacs.org.
Diastereoselective Addition to a Chiral Sulfinimine: The silyl-substituted diphenylethyllithium intermediate undergoes a highly diastereoselective addition to a chiral sulfinimine nih.govacs.org.
Intramolecular Cyclization: The final step involves an intramolecular cyclization to produce the desired silyl-substituted pyrrolidine (B122466) nih.govacs.org.
This method has been successfully applied to the synthesis of various N-protected pyrrolidines, demonstrating its versatility and efficiency. The high diastereoselectivity is a critical feature of this process, ensuring the formation of the desired stereoisomer in high purity nih.govacs.org. The resulting silyl-substituted pyrrolidines can serve as valuable precursors for more complex structures, including analogues of this compound.
| Entry | Silylating Agent Precursor | Diaryl Olefin | Chiral Auxiliary | Overall Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Diphenylmethylsilyl chloride | 1,1-Diphenylethylene | (R)-N-tert-Butanesulfinimine of 4-bromobutanal | 62 | 99:1 |
| 2 | Hexamethyldisilane/MeLi | 1,1-Diphenylethylene | (R)-N-tert-Butanesulfinimine of 4-bromobutanal | 74 | 97.5:2.5 |
Methodologies for Chiral Induction in Silyl Alcohol Synthesis
Achieving chirality in silyl alcohols like this compound can be accomplished through various synthetic strategies. These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.
One effective approach is the asymmetric hydrosilylation of alkenes . This method involves the addition of a silicon hydride across a carbon-carbon double bond in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. The resulting chiral organosilane can then be oxidized to afford the corresponding chiral alcohol with retention of configuration libretexts.org. For instance, the palladium-catalyzed asymmetric hydrosilylation of styrenes with trichlorosilane (B8805176) has been extensively studied and provides a route to 1-aryl-1-silylethanes, which are precursors to chiral benzylic alcohols libretexts.org.
Another powerful technique is the enantiodivergent hydroboration-crotylboration of a racemic allenylsilane . This strategy utilizes a chiral borane (B79455) reagent, such as diisopinocampheylborane, to react with a racemic mixture of an allenylsilane. The two enantiomers of the allene (B1206475) react through distinct pathways to form different intermediates. One of these intermediates can then react with an aldehyde to produce (E)-δ-silyl-anti-homoallylic alcohols with high enantiomeric excess nih.gov. This method is notable for its ability to generate highly enantioenriched products from a racemic starting material nih.gov.
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a well-established method that can be adapted for the synthesis of precursors to chiral silyl alcohols. Propargylic alcohols, which can be synthesized enantioselectively by the reduction of the corresponding ketones or by the addition of a zinc acetylide to an aldehyde, can serve as precursors for β-hydroxy ketones through hydrosilylation and oxidation nih.gov.
Furthermore, the development of silicon-stereogenic optically active silylboranes offers a novel route to chiral silyl compounds. These silylboranes can be synthesized via a stereospecific platinum-catalyzed Si-H borylation of chiral hydrosilanes. The resulting chiral silylboranes can then be used to generate silicon-stereogenic silyl nucleophiles, which can participate in various stereospecific transformations to create chiral organosilicon compounds nih.govchemrxiv.org.
Finally, transition metal-catalyzed stereoselective C-H activation and silylation represents a modern approach to the synthesis of chiral organosilicon compounds. This method involves the direct functionalization of C-H bonds with silyl groups, guided by a chiral catalyst, to introduce a stereocenter researchgate.net.
| Methodology | Key Reagents/Catalysts | Type of Chirality Induced | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrosilylation of Alkenes | Chiral Pd, Rh, or Pt complexes | Carbon stereocenter | Often >90% |
| Enantiodivergent Hydroboration-Crotylboration | Diisopinocampheylborane, Aldehydes | Carbon stereocenter | 93-96% |
| Asymmetric Reduction of Prochiral Ketones | Chiral reducing agents (e.g., CBS catalyst), Hydrosilanes | Carbon stereocenter | Often >95% |
| From Silicon-Stereogenic Silylboranes | Chiral hydrosilanes, Pt catalyst, MeLi | Silicon stereocenter | >99% |
| Asymmetric C-H Silylation | Chiral Rh, Ir, or Pd catalysts | Carbon or silicon stereocenter | Variable, can be high |
Chemical Reactivity and Transformation Studies of 2 Methyldiphenylsilyl Ethanol
Reactions Involving the Hydroxyl Functionality
The hydroxyl (-OH) group in 2-(Methyldiphenylsilyl)ethanol is a primary alcohol, and its reactivity is characteristic of this functional class. msu.edu The covalent bonds within this group (C-O and O-H) are polarized due to the high electronegativity of the oxygen atom, rendering the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu This polarity is the basis for its participation in numerous reactions.
Esterification: this compound readily undergoes esterification when reacted with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.ukbyjus.com The reaction with a carboxylic acid is typically catalyzed by a strong acid, like concentrated sulfuric acid, and is a reversible process. chemguide.co.uk The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.com Using a more reactive acyl chloride results in a vigorous, irreversible reaction at room temperature, producing the ester and hydrogen chloride. chemguide.co.uk
Etherification: The synthesis of ethers from this compound can be effectively achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.com Reductive etherification, coupling the alcohol with aldehydes or ketones using a catalyst and a reducing agent like triethylsilane, presents an alternative route. researchgate.net
| Reaction Type | Reactant | Catalyst/Conditions | Product |
| Esterification | Acetic Acid (CH₃COOH) | Conc. H₂SO₄, Heat | 2-(Methyldiphenylsilyl)ethyl acetate (B1210297) |
| Esterification | Ethanoyl Chloride (CH₃COCl) | Room Temperature | 2-(Methyldiphenylsilyl)ethyl acetate |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 1. Deprotonation2. SN2 Reaction | 1-Methoxy-2-(methyldiphenylsilyl)ethane |
| Reductive Etherification | Acetaldehyde (CH₃CHO) | Yb(OTf)₃, Triethylsilane | 1-Ethoxy-2-(methyldiphenylsilyl)ethane |
This table presents illustrative examples of esterification and etherification reactions.
As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukchemistryviews.org
Partial Oxidation to Aldehyde: The use of mild oxidizing agents allows the reaction to be stopped at the aldehyde stage. vaia.com Reagents such as Pyridinium Chlorochromate (PCC) are effective for this selective transformation, converting this compound into 2-(Methyldiphenylsilyl)acetaldehyde. vaia.com To prevent further oxidation, the aldehyde product is typically distilled off as it forms. chemguide.co.ukyoutube.com Various metal oxide catalysts, including Mo-based systems, have also been developed for the efficient, low-temperature oxidation of ethanol (B145695) to acetaldehyde. rsc.orgscielo.org.mx
Full Oxidation to Carboxylic Acid: Employing strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, leads to the complete oxidation of the primary alcohol. vaia.comquora.com The reaction proceeds through the intermediate aldehyde, which is further oxidized in situ to the corresponding carboxylic acid, (methyldiphenylsilyl)acetic acid. chemguide.co.ukresearchgate.net This requires heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk
| Desired Product | Oxidizing Agent | Typical Conditions |
| 2-(Methyldiphenylsilyl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Mild conditions, often in CH₂Cl₂ |
| (Methyldiphenylsilyl)acetic acid | Potassium Permanganate (KMnO₄) | Acidic solution (e.g., H₂SO₄), heat under reflux |
| (Methyldiphenylsilyl)acetic acid | Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heat under reflux |
This table summarizes common oxidizing agents for converting the primary alcohol to an aldehyde or a carboxylic acid.
Reactivity at the Organosilicon Center
The presence of the silicon atom introduces unique reactivity pathways that are distinct from those of a typical hydrocarbon. The carbon-silicon bond is significantly longer (approx. 186 pm) and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. encyclopedia.pub
A cornerstone of organosilicon reactivity is the cleavage of the carbon-silicon bond. This bond can be broken under various conditions, most notably through oxidative cleavage. The Fleming-Tamao oxidation is a prominent example, where the C-Si bond is converted into a C-O bond. encyclopedia.pub This transformation is typically achieved using an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride). nih.gov The reaction is believed to proceed through the formation of a hypercoordinate, pentavalent silicon species, which activates the silicon center. nih.govsoci.org This is followed by the migration of an organic group from the silicon to an oxygen atom, ultimately yielding an alcohol upon hydrolysis. nih.gov This reaction has been engineered in enzymes like cytochrome P450 to achieve C-Si bond cleavage in various siloxanes. researchgate.netcaltech.edu
The silicon atom in this compound can undergo ligand exchange and functionalization reactions. The ability of silicon to form hypervalent intermediates facilitates these transformations. soci.org Ligand exchange reactions involve the substitution of one or more groups (ligands) attached to the silicon atom. For instance, reactions involving the aminolysis of silicon-chloride bonds are used to synthesize silicon-amido derivatives. rsc.org While this compound does not have a leaving group like chlorine on the silicon atom, functionalization can be achieved through other means. The introduction of functional groups can be performed on the organic moieties attached to the silicon or by transforming the silicon center itself. nih.gov For example, silanols can be used to functionalize silicon nanoparticle surfaces, a process driven by the formation of stable Si-O bonds. wur.nl
Role as a Protecting Group Precursor in Advanced Synthesis
Organosilanes are highly effective as protecting groups for reactive functional groups like alcohols, amines, and carboxylic acids. gelest.com The 2-(silylethyl) moiety is particularly valuable in this context. The closely related compound, 2-(trimethylsilyl)ethanol, is the precursor to the widely used 2-(trimethylsilyl)ethyl (Teoc) protecting group for amines and 2-(trimethylsilyl)ethyl (TMSE) esters for carboxylic acids. chemicalbook.commdpi.com
By analogy, this compound serves as a precursor for a similar diphenylmethyl-substituted protecting group. The protection step involves forming an ether, ester, or carbamate (B1207046) linkage with the target functional group. The key advantage of this type of protecting group lies in its unique deprotection mechanism. The presence of the silicon atom beta to the oxygen enables a facile elimination reaction, which is typically triggered by fluoride ions. wikipedia.org The fluoride attacks the silicon atom, initiating an elimination cascade that cleaves the C-O bond and releases the deprotected functional group, ethene, and a silyl (B83357) fluoride byproduct. This mild and highly specific deprotection condition makes the protecting group orthogonal to many other common protecting groups used in complex, multi-step syntheses. nih.gov
| Functional Group to Protect | Protected Form | Deprotection Reagent |
| Carboxylic Acid (-COOH) | 2-(Methyldiphenylsilyl)ethyl ester | Tetrabutylammonium fluoride (TBAF) |
| Alcohol (-OH) | 2-(Methyldiphenylsilyl)ethyl ether | Tetrabutylammonium fluoride (TBAF) |
| **Amine (-NH₂) ** | 2-(Methyldiphenylsilyl)ethoxycarbonyl (Teoc-analog) | Tetrabutylammonium fluoride (TBAF) |
This table illustrates the application of the 2-(methyldiphenylsilyl)ethyl group in protecting common functionalities.
Phosphorylation for Phosphate (B84403) Monoester Synthesis
The 2-(methyldiphenylsilyl)ethyl group serves as a valuable protecting group in the synthesis of phosphate monoesters. The synthetic strategy involves the phosphorylation of an alcohol using a phosphoramidite (B1245037) reagent derived from this compound, followed by oxidation to a stable phosphate triester. This intermediate then undergoes selective deprotection to yield the final phosphate monoester.
A key reagent in this process is bis[2-(methyldiphenylsilyl)ethyl]N,N-dialkylphosphoramidite. These phosphoramidites are prepared by reacting the corresponding N,N-dialkylphosphorochloridites with this compound. rsc.orgconsensus.appresearchgate.net In the presence of an activator like 1H-tetrazole, these phosphoramidites efficiently phosphorylate a wide range of alcohols. rsc.orgconsensus.app The resulting phosphite (B83602) triesters are typically not isolated but are oxidized in situ to the corresponding phosphate triesters using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). rsc.orgconsensus.app
This method has been successfully applied to various alcohols, demonstrating its versatility in organic synthesis. The general reaction scheme is presented below:
Scheme 1: Phosphorylation of Alcohols using Bis[2-(methyldiphenylsilyl)ethyl]N,N-dialkylphosphoramidites
The following table summarizes the phosphorylation of various alcohols using bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite and subsequent oxidation to the corresponding phosphate triesters.
Table 1: Synthesis of Phosphate Triesters via Phosphorylation of Various Alcohols
| Alcohol (R-OH) | Phosphorylating Reagent | Activator | Oxidizing Agent | Phosphate Triester Product |
|---|---|---|---|---|
| Methanol | Bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite | 1H-tetrazole | m-CPBA | Bis[2-(methyldiphenylsilyl)ethyl] methyl phosphate |
| Benzyl alcohol | Bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite | 1H-tetrazole | m-CPBA | Benzyl bis[2-(methyldiphenylsilyl)ethyl] phosphate |
| 2-Phenylethanol | Bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite | 1H-tetrazole | m-CPBA | Bis[2-(methyldiphenylsilyl)ethyl] 2-phenylethyl phosphate |
| tert-Butanol | Bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite | 1H-tetrazole | m-CPBA | tert-Butyl bis[2-(methyldiphenylsilyl)ethyl] phosphate |
| 2,3,4,5,6-Penta-O-benzyl-myo-inositol | Bis[2-(methyldiphenylsilyl)ethyl]N,N-diisopropylphosphoramidite | 1H-tetrazole | m-CPBA | Bis[2-(methyldiphenylsilyl)ethyl] 2,3,4,5,6-penta-O-benzyl-myo-inositol-1-yl phosphate |
Data sourced from J. Chem. Soc., Perkin Trans. 1, 1995, 421-426. rsc.org
Selective Deprotection Strategies Employing Fluoride-Mediated Desilylation
A critical advantage of the 2-(methyldiphenylsilyl)ethyl protecting group is its susceptibility to fluoride-mediated cleavage, which allows for selective deprotection under mild conditions. rsc.orgconsensus.app The silicon-fluorine bond is exceptionally strong, providing the thermodynamic driving force for this desilylation process. nih.gov
Treatment of the synthesized phosphate triesters with a fluoride source like tetrabutylammonium fluoride (TBAF) results in the selective removal of a single 2-(methyldiphenylsilyl)ethyl group. rsc.orgconsensus.app This reaction proceeds via an elimination mechanism to furnish the corresponding phosphate diester. rsc.orgconsensus.app This selectivity is a key feature, allowing for the stepwise deprotection if required.
For the complete removal of both 2-(methyldiphenylsilyl)ethyl groups to yield the final phosphate monoester, more rigorous conditions are employed. Treatment with a solution of hydrofluoric acid (HF) in an acetonitrile-water mixture effectively cleaves both protecting groups, affording the desired phosphate monoester in good yields. rsc.orgconsensus.app
The selective deprotection strategies are outlined below:
Scheme 2: Selective Deprotection of Phosphate Triesters
The following table details the deprotection of various phosphate triesters to their corresponding monoesters.
Table 2: Deprotection of Phosphate Triesters to Phosphate Monoesters
| Phosphate Triester | Deprotection Reagent | Product (Phosphate Monoester) |
|---|---|---|
| Bis[2-(methyldiphenylsilyl)ethyl] methyl phosphate | Hydrofluoric acid in acetonitrile-water | Methyl dihydrogen phosphate |
| Benzyl bis[2-(methyldiphenylsilyl)ethyl] phosphate | Hydrofluoric acid in acetonitrile-water | Benzyl dihydrogen phosphate |
| Bis[2-(methyldiphenylsilyl)ethyl] 2-phenylethyl phosphate | Hydrofluoric acid in acetonitrile-water | 2-Phenylethyl dihydrogen phosphate |
| tert-Butyl bis[2-(methyldiphenylsilyl)ethyl] phosphate | Hydrofluoric acid in acetonitrile-water | tert-Butyl dihydrogen phosphate |
| Bis[2-(methyldiphenylsilyl)ethyl] 2,3,4,5,6-penta-O-benzyl-myo-inositol-1-yl phosphate | Hydrofluoric acid in acetonitrile-water | 2,3,4,5,6-Penta-O-benzyl-myo-inositol-1-yl dihydrogen phosphate |
Data sourced from J. Chem. Soc., Perkin Trans. 1, 1995, 421-426. rsc.org
Advanced Applications in Organic Chemistry and Chemical Biology
Development of Novel Catalytic Scaffolds
The quest for highly efficient and selective catalysts is a central theme in modern organic chemistry. The incorporation of silicon-containing moieties, such as the methyldiphenylsilyl group, into ligand scaffolds has emerged as a promising strategy for developing novel catalysts with unique reactivity and stereoselectivity.
Design and Application of Silyl-Substituted Pyrrolidine-Based Ligands in Asymmetric Catalysis
Silyl-substituted pyrrolidines have garnered significant interest in the design of new scaffolds for organocatalysis. researchgate.net The synthesis of enantiomerically pure 2-silyl-substituted pyrrolidines is a key step in developing these catalysts. One established method involves the asymmetric deprotonation of N-(tert-butoxycarbonyl)pyrrolidine (N-Boc-pyrrolidine) followed by reaction with a silyl (B83357) electrophile. researchgate.net This approach has been successfully used to prepare precursors like (S)-2-(methyldiphenylsilyl)pyrrolidine. tu-dortmund.de
These silyl-substituted pyrrolidines can be converted into their corresponding pyrrolidinium (B1226570) salts, such as (S)-2-(methyldiphenylsilyl)pyrrolidinium perchlorate (B79767), whose molecular structures have been elucidated by X-ray crystallography. tu-dortmund.de The bulky methyldiphenylsilyl group plays a crucial role in defining the steric environment of the resulting catalyst. This steric hindrance influences the catalyst's conformational preferences, which is critical for achieving high levels of stereoselectivity in asymmetric transformations like Michael additions. nih.gov For instance, catalysts derived from silyl-substituted pyrrolidines have demonstrated reactivity and stereoselectivity comparable to well-established systems like the Hayashi-Jørgensen catalysts in the Michael addition of aldehydes to nitroolefins. nih.gov
Integration into Chiral Organometallic Catalysts for Stereoselective Transformations
The principles of ligand design extend to the realm of organometallic chemistry, where the ligand environment around a metal center dictates the catalyst's activity and selectivity. tdx.cat Chiral organometallic catalysts are indispensable for producing single-enantiomer products, which is particularly important in the pharmaceutical industry. google.com The integration of ligands derived from precursors like 2-(methyldiphenylsilyl)ethanol into metal complexes allows for the creation of a well-defined, chiral three-dimensional space around the reactive metal center. researchgate.net
The effectiveness of these catalysts stems from the precise control over the spatial arrangement of substrates as they coordinate to the metal. The bulky and structurally defined silyl group, when part of a ligand, can effectively shield one face of the substrate or orient it in a specific way, leading to a highly stereoselective transformation. ugr.esnih.gov By modifying the ligand environment—for example, by changing the substituents on the silicon atom—the catalyst's properties can be fine-tuned to optimize performance for a specific chemical reaction. tdx.cat This tunability is a hallmark of homogeneous catalysis and is critical for developing catalysts for new and challenging stereoselective reactions. tdx.catresearchgate.net
Contributions to Medicinal Chemistry and Chemical Biology
Organometallic and organosilicon compounds are increasingly explored for their therapeutic potential, offering novel mechanisms of action compared to purely organic molecules. libretexts.orgiitk.ac.in Derivatives of this compound have made significant contributions, particularly in the design of enzyme inhibitors.
Synthesis of Silanediol (B1258837) Peptide Mimics as Potential Protease Inhibitors
Silanediols, compounds containing an Si(OH)₂ group, have been identified as effective transition-state analog inhibitors of proteases. They act as bioisosteres of the tetrahedral intermediate formed during peptide bond hydrolysis. scbt.com A key challenge in their synthesis is the inherent instability of silanols, which tend to self-condense to form siloxanes. nih.gov
A robust strategy to overcome this involves using a diphenylsilyl moiety as a stable, protected precursor to the silanediol. Current time information in Bangalore, IN.cdnsciencepub.com Specifically, α-(methyldiphenylsilyl)sulfinamides can be synthesized with high diastereoselectivity and then elaborated into peptide chains. Current time information in Bangalore, IN.cdnsciencepub.com The resilient diphenylsilyl group protects the silicon center throughout the synthesis. In the final step, this group is unmasked via hydrolysis to reveal the active silanediol. Current time information in Bangalore, IN.cdnsciencepub.com This methodology has been applied to create silanediol peptide mimics that are potent inhibitors of metalloproteases like angiotensin-converting enzyme (ACE) and aspartic proteases such as HIV protease. scbt.comnih.gov
| Inhibitor Type | Target Enzyme | Reported Inhibition | Reference |
| Silanediol Tripeptide Mimic | Angiotensin-Converting Enzyme (ACE) | IC₅₀ as low as 14 nM | nih.gov |
| Methylsilanol Tripeptide Mimic | Angiotensin-Converting Enzyme (ACE) | IC₅₀ > 3000 nM | nih.gov |
| Silanediol Peptidomimetic | HIV Protease | Kᵢ values in the low nanomolar range | scbt.com |
This table presents inhibitory activities of silicon-based peptide mimics. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ is the inhibition constant.
The data clearly show that the silanediol structure is crucial for potent inhibition, as the corresponding methylsilanols are poor inhibitors. nih.gov This is consistent with the proposed mechanism where the two hydroxyl groups of the silanediol chelate the zinc ion in the active site of metalloproteases. nih.gov
Exploration in Bio-Organometallic Chemistry for Therapeutic Applications
The application of organometallic compounds in medicine is a rapidly expanding field, driven by their unique properties that are not accessible with traditional organic compounds. libretexts.orgiitk.ac.in These compounds can interact with biological targets like proteins and nucleic acids through various mechanisms, including direct binding to a metal fragment or by having the metal act as a scaffold to orient organic ligands for precise interaction. libretexts.org
The silanediol protease inhibitors derived from this compound precursors are a prime example of this concept in bio-organometallic (or more broadly, bio-organoelement) chemistry. The silicon atom, while not a transition metal, plays a critical role. It serves as a stable, tetrahedral center that mimics the transition state of a key biological reaction—peptide hydrolysis. scbt.com This ability to mimic unstable biological intermediates is a powerful strategy in drug design. scbt.com The exploration of organosilicon compounds like these peptide mimics highlights a successful approach where an organometallic-like scaffold is designed for a specific therapeutic purpose, in this case, enzyme inhibition. google.com
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms Involving Silyl (B83357) Species
Understanding the reaction mechanisms of organosilicon compounds is crucial for their application in synthetic chemistry. The methyldiphenylsilyl group in 2-(Methyldiphenylsilyl)ethanol plays a significant role in directing the course of reactions, particularly in phosphorylation and processes involving carbon-silicon bond activation.
Mechanistic Pathways of Phosphorylation Reactions
While specific mechanistic studies on the phosphorylation of this compound are not extensively detailed in the literature, the general mechanism for alcohol phosphorylation provides a framework. The reaction is often initiated by activating the alcohol's hydroxyl group with a base, enhancing its nucleophilicity mdpi.com. This is followed by a nucleophilic attack on a phosphorus-containing electrophile. In biological systems, this process is catalyzed by kinase enzymes and involves the transfer of a phosphate (B84403) group from ATP libretexts.org. In chemical synthesis, silyl ethers, formed by reacting an alcohol with a silyl halide, are common intermediates used to protect the alcohol functionality libretexts.orgchem-station.comyoutube.com. Although this is a protection strategy rather than a direct phosphorylation of the silyl compound itself, it highlights the interplay between silyl groups and alcohol reactivity.
The mechanism generally proceeds as an ordered process where the alcohol's oxygen atom performs a direct nucleophilic attack on the γ-phosphate group of a donor like ATP, in what is described as an in-line displacement mechanism mdpi.com. The transition state can vary from associative, involving a pentavalent phosphorane intermediate, to dissociative, proceeding through a metaphosphate intermediate nih.gov. Studies on related systems suggest that ethanol (B145695) can influence phosphorylation by modulating the activity of enzymes like protein phosphatase 2A (PP2A), which in turn affects the phosphorylation state of other molecules nih.govnih.gov.
Carbon-Silicon Bond Activation Mechanisms in Organosilicon Chemistry
The carbon-silicon (C-Si) bond is relatively stable but can be activated under specific conditions, leading to a wide range of synthetic transformations. The activation of the C-Si bond is a key step in many reactions utilizing organosilicon compounds and can be achieved through several mechanisms, including metal-mediation, the formation of hypercoordinate silicon intermediates, or oxidation a-z.lunih.gov.
A primary mechanism for C-Si bond activation involves increasing the coordination number of the silicon atom from four to five or six (hypercoordination) nih.gov. This is typically achieved by the coordination of a nucleophile (Lewis base) to the silicon center. The resulting hypercoordinate species exhibits increased electron density on the organic group attached to the silicon, making the C-Si bond more susceptible to cleavage by electrophiles nih.govnih.gov. Fluoride (B91410) ions are particularly effective activators for this process wikipedia.org.
Another significant pathway for C-Si bond cleavage is through the action of transition metals, such as palladium, which can cleave C-Si bonds in aryl and benzylic silanes cmu.eduuu.nl. This process is fundamental to cross-coupling reactions where an organosilicon compound acts as the nucleophilic partner. The mechanism often involves oxidative addition of the C-Si bond to the metal center, although electrophilic cleavage by the metal salt is also common uu.nl. In some cases, intramolecular coordination can direct the metal to selectively cleave a specific C-Si bond uu.nl.
Computational studies have been employed to investigate the stability of C-Si bonds in various organosilane precursors, using parameters like proton affinity to predict the likelihood of bond cleavage under acidic or basic conditions researchgate.net.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for detailed analysis of molecular structure, reaction energetics, and electronic properties.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetic Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For compounds like this compound, DFT calculations can predict optimized molecular structures, vibrational frequencies, and various thermodynamic properties allsubjectjournal.com. By optimizing the geometry, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
| Computational Method | Application | Information Obtained |
|---|---|---|
| DFT Geometry Optimization | Structural Elucidation | Bond lengths, bond angles, dihedral angles, minimum energy conformation allsubjectjournal.com |
| DFT Energy Calculations | Energetic Landscapes | Activation energies, reaction enthalpies, transition state structures researchgate.netrsc.org |
| DFT Frequency Analysis | Vibrational Spectroscopy | Vibrational modes, confirmation of minima/transition states |
Conformational Analysis and Intermolecular Interactions in Silyl Systems
The three-dimensional structure and conformational preferences of this compound, along with its intermolecular interactions, are key determinants of its physical and chemical properties. Computational methods are vital for exploring these aspects, as they can model the various possible conformations and the interactions between molecules researchgate.net.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, rotation around the C-C and C-Si single bonds leads to multiple possible conformers. The steric bulk of the methyldiphenylsilyl group significantly influences these preferences. Computational studies on related silyl compounds have shown that the energy barriers for the rotation of silyl groups increase with their steric bulk nih.gov.
Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a crucial role in the properties of the condensed phases of this compound nih.govmdpi.com. DFT and molecular dynamics simulations can be used to study the geometry and energy of these hydrogen bonds, as well as weaker van der Waals interactions researchgate.netunimed.ac.id. These studies provide a microscopic understanding of how molecules of this compound interact with each other and with solvent molecules.
Electronic Structure Analysis of Silyl Groups and Their Substituent Effects on Reactivity
The electronic nature of the methyldiphenylsilyl group profoundly influences the reactivity of this compound. Computational techniques like Natural Bond Orbital (NBO) analysis are used to understand the distribution of electron density and the nature of chemical bonds within the molecule uni-muenchen.dewikipedia.orgq-chem.comwisc.edu.
The C-Si bond is polarized towards the more electronegative carbon atom wikipedia.org. NBO analysis can quantify this polarization and describe hyperconjugative interactions, such as delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, which contribute to the molecule's stability allsubjectjournal.comuni-muenchen.de.
The substituents on the silicon atom have a significant impact on the electronic properties of the silyl group and, consequently, on the molecule's reactivity. Theoretical calculations have shown that silyl groups generally act as electron-donating groups nih.gov. The nature of the substituents—whether they are electron-donating or electron-withdrawing—can modulate the reactivity of the C-Si bond and other functional groups in the molecule researchgate.netmdpi.comle.ac.ukresearchgate.net. For instance, electron-withdrawing groups can make the silicon atom more Lewis acidic, enhancing its susceptibility to nucleophilic attack and facilitating the formation of hypercoordinate intermediates nih.govmdpi.com. This fine-tuning of electronic effects through substitution is a key strategy in designing organosilicon reagents for specific synthetic applications researchgate.net.
| Computational Analysis | Focus | Key Insights |
|---|---|---|
| Natural Bond Orbital (NBO) | Bonding and Charge Distribution | Quantifies C-Si bond polarity, analyzes hyperconjugative interactions and delocalization effects allsubjectjournal.comuni-muenchen.de |
| Substituent Effect Analysis | Reactivity Modulation | Determines how electron-donating/withdrawing groups on silicon alter the molecule's electronic properties and reactivity researchgate.netmdpi.com |
| Frontier Molecular Orbital (FMO) | Reactivity Prediction | Analyzes HOMO-LUMO gap to predict chemical reactivity and kinetic stability. |
Mechanistic Insights into Related Alcohol Transformations
The study of alcohol transformations is crucial for developing efficient and selective catalytic processes. Understanding the underlying mechanisms allows for the rational design of catalysts and the optimization of reaction conditions. This section delves into the mechanistic details of two significant catalytic transformations of alcohols: acceptorless alcohol dehydrogenation and catalytic dehydration.
Acceptorless alcohol dehydrogenation (AAD) is an atom-economical and environmentally benign method for the synthesis of carbonyl compounds, producing only molecular hydrogen as a byproduct. jove.com This process is typically catalyzed by transition metal complexes, and the mechanism can vary significantly depending on the metal center, the ligand framework, and the reaction conditions.
The classical mechanism for transition metal-catalyzed AAD involves several key steps. Initially, the alcohol coordinates to the metal center. This is followed by the cleavage of the O-H bond, often facilitated by a base or through metal-ligand cooperation, to form a metal-alkoxide intermediate. The crucial step is the β-hydride elimination from the alkoxide, which generates the carbonyl product and a metal-hydride species. Finally, two metal-hydride species combine to release molecular hydrogen, regenerating the active catalyst.
However, recent studies have revealed more intricate mechanisms, particularly those involving metal-ligand cooperation (MLC). jove.com In these systems, the ligand is not merely a spectator but actively participates in the catalytic cycle. researchgate.net Pincer ligands, for example, can feature a deprotonatable arm that acts as an internal base, facilitating the O-H bond cleavage. researchgate.netjove.com Computational studies have highlighted that for catalysts with bifunctional active sites, a "bifunctional double hydrogen transfer" mechanism may be preferred over the classical β-H elimination pathway. masterorganicchemistry.com This cooperative pathway involves the simultaneous transfer of the hydroxyl proton to a basic site on the ligand and the α-hydride to the metal center.
Iridium and ruthenium complexes are among the most studied catalysts for AAD. researchgate.netacs.orgaakash.ac.in For instance, iridium pincer complexes have been shown to operate through a catalytic cycle that can involve both associative and dissociative pathways for the formation of the key hydrido-alkoxide intermediate. byjus.com The specific pathway can be influenced by the alcohol substrate and reaction conditions. byjus.com Similarly, ruthenium-catalyzed dehydrogenation often involves intermediates where the ligand plays a direct role in proton and hydride transfer steps. researchgate.netchemguide.co.uk The ancillary ligands, such as CO or PPh₃, can also significantly influence the catalytic activity and selectivity by modulating the electronic and steric properties of the metal center. berkeley.edu
| Catalyst Type | Key Mechanistic Features | Proposed Intermediates | Role of Ligand |
|---|---|---|---|
| Iridium Pincer Complexes | Can proceed via associative or dissociative pathways. byjus.com Rate can be inhibited by dissolved H₂ through rapid re-hydrogenation steps. byjus.com | (POCOP)IrH(OR), 14e (POCOP)Ir species byjus.com | Provides steric and electronic modulation; can be involved in metal-ligand cooperation. |
| Ruthenium-PNN Complexes | Driven by the restoration of ligand aromaticity in the catalytic cycle. researchgate.net Can follow outer-sphere or inner-sphere mechanisms. researchgate.net | Ru-alkoxide, Ru-dihydride aakash.ac.in | Active participation through deprotonation/aromatization (MLC). researchgate.net |
| Cobalt-Pincer Complexes | Amine-amide metal-ligand cooperation facilitates the transformation. jove.com In-situ formed aldehydes may undergo a Cannizzaro-type pathway. jove.com | Cobalt(III) acetylphenyl hydride complex libretexts.org | N-H group on the pincer ligand involved in metal-ligand cooperative interactions. libretexts.org |
| Palladium-NHC Complexes | Mechanism involves coordination of alcohol, β-hydride elimination, and reductive elimination of H₂. | Pd-alkoxide, Pd-hydride study.com | N-Heterocyclic Carbene (NHC) stabilizes the metal center and influences its electronic properties. |
The catalytic dehydration of alcohols to form alkenes or ethers is a fundamental transformation in organic chemistry. The mechanism is highly dependent on the type of catalyst (e.g., Brønsted acid, Lewis acid, solid acid) and the structure of the alcohol substrate (primary, secondary, or tertiary).
Acid-Catalyzed Mechanisms: In the presence of strong Brønsted acids like sulfuric acid or phosphoric(V) acid, the dehydration of secondary and tertiary alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism. jove.commasterorganicchemistry.comuw.edu.pl This multi-step process involves:
Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by the acid, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂). byjus.comuw.edu.pl
Formation of a carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, leaving behind a carbocation intermediate. jove.combyjus.com The stability of this carbocation is a key factor, with tertiary carbocations being more stable than secondary ones.
Deprotonation: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, forming an alkene and regenerating the acid catalyst. jove.com
Primary alcohols, which would form highly unstable primary carbocations, tend to undergo dehydration via an E2 (elimination, bimolecular) mechanism. masterorganicchemistry.comuw.edu.pl This is a concerted process where a base removes a β-hydrogen at the same time as the protonated hydroxyl group leaves. uw.edu.pl
Catalysis by Solid Acids: Solid acid catalysts, such as zeolites and metal oxides (e.g., γ-Al₂O₃, TiO₂, ZrO₂), are widely used in industrial dehydration processes due to their reusability and operational advantages. researchgate.netnih.gov The mechanism on these surfaces can be more complex. Dehydration can occur via pathways involving both Brønsted and Lewis acid sites. researchgate.netnih.gov
On Lewis acidic metal oxides, the reaction can proceed through an E2-elimination mechanism where the alcohol adsorbs onto a Lewis acid site (e.g., an unsaturated metal cation) and a neighboring surface base site (e.g., a lattice oxygen) abstracts a β-hydrogen. nih.gov Computational studies have shown that surface hydroxyl groups can also act as active centers for the elimination of β-hydrogens. nih.gov The reaction pathway and product selectivity (alkene vs. ether) can be tuned by the acid-base properties of the catalyst and the reaction temperature. researchgate.net For example, lower temperatures often favor the bimolecular dehydration to form ethers. researchgate.net
| Catalyst System | Alcohol Type | Predominant Mechanism | Key Intermediates/Transition States | Notes |
|---|---|---|---|---|
| Brønsted Acids (e.g., H₂SO₄, H₃PO₄) | Secondary, Tertiary | E1 jove.commasterorganicchemistry.com | Alkyloxonium ion, Carbocation byjus.com | Rate is dependent on carbocation stability. Rearrangements are possible. |
| Brønsted Acids (e.g., H₂SO₄, H₃PO₄) | Primary | E2 masterorganicchemistry.comuw.edu.pl | Concerted transition state uw.edu.pl | Avoids formation of unstable primary carbocation. |
| Solid Acids (e.g., Zeolites, γ-Al₂O₃) | Primary, Secondary | E2-like (concerted or stepwise) nih.gov | Surface-adsorbed alkoxide species, carbenium-like transition states | Involves both Lewis and/or Brønsted acid sites. researchgate.net |
| Transition Metal Triflates (e.g., Hf(OTf)₄) | Secondary, Tertiary | E1-like acs.org | Carbocation intermediate acs.org | Catalytic activity correlates with the oxophilicity and Lewis acidity of the metal. acs.org |
| Hydrothermal (hot pressurized water) | Secondary | Predominantly E1 aakash.ac.in | Oxonium cation, Carbocation | Water acts as both solvent and Brønsted acid catalyst via autoionization. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 2-(Methyldiphenylsilyl)ethanol and for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. lcms.cz For this compound, the molecular formula is C₁₅H₁₈OSi. epa.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]⁺ or other adducts. The experimentally determined exact mass is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈OSi |
| Nominal Mass | 242 g/mol |
| Monoisotopic Mass (Calculated) | 242.11542 u |
| Expected Ion [M+H]⁺ (Calculated) | 243.12320 u |
| Expected Ion [M+Na]⁺ (Calculated) | 265.10514 u |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting and identifying them based on their mass spectra. nih.gov For this compound, GC-MS serves two primary purposes:
Purity Assessment: A pure sample of the compound will produce a single, sharp peak in the gas chromatogram at a characteristic retention time. The presence of additional peaks would indicate impurities, such as starting materials from its synthesis, side products, or degradation products. gcms.cz
Structural Identification: The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. Key expected fragments for this compound would arise from the cleavage of bonds adjacent to the silicon atom. Common fragmentation pathways for silyl (B83357) ethers include the loss of a methyl group ([M-15]⁺), the loss of a phenyl group ([M-77]⁺), and cleavage of the Si-CH₂ bond, leading to characteristic ions that help confirm the structure. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.
Vibrational Spectroscopy (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to show characteristic peaks that confirm the presence of its key structural components.
Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the two phenyl rings attached to the silicon atom. Benzene and its derivatives typically show strong absorptions in the UV region. The silyl substituent may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene. The absence of significant absorption in the visible region accounts for the compound's appearance as a colorless liquid. sigmaaldrich.com
Table 3: Characteristic Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopy Type | Region/Wavelength (λ) | Absorption Type | Functional Group Assignment |
| FTIR | 3600 - 3200 cm⁻¹ (broad) | O-H stretch | Alcohol |
| FTIR | 3100 - 3000 cm⁻¹ (sharp) | C-H stretch | Aromatic (Phenyl) |
| FTIR | 3000 - 2850 cm⁻¹ (sharp) | C-H stretch | Aliphatic (CH₃, CH₂) |
| FTIR | 1600 - 1450 cm⁻¹ | C=C stretch | Aromatic Ring |
| FTIR | 1260 - 1240 cm⁻¹ | Si-CH₃ stretch | Methylsilyl |
| FTIR | 1125 - 1080 cm⁻¹ | C-O stretch | Primary Alcohol |
| UV-Vis | ~250 - 270 nm | π → π* transition | Phenyl Rings |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the alkyl chain, the phenyl groups, and the methylsilyl moiety.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.orgopenstax.org For this compound, this appears as a strong and typically broad absorption band in the region of 3600–3300 cm⁻¹. openstax.org The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. pressbooks.pub Another key vibration associated with the alcohol functional group is the C-O stretching, which is observed as a strong band in the 1260–1050 cm⁻¹ range. openstax.org
The aliphatic C-H bonds of the ethyl bridge and the methyl group attached to the silicon atom give rise to stretching vibrations in the 3000–2850 cm⁻¹ region. libretexts.org The aromatic C-H stretching vibrations from the two phenyl rings are typically observed at wavenumbers just above 3000 cm⁻¹. Aromatic C=C stretching vibrations within the phenyl rings produce a series of characteristic absorptions in the 1600–1450 cm⁻¹ region. libretexts.org
The presence of the silicon atom is confirmed by specific vibrational modes. The Si-C bond stretching, particularly for the Si-phenyl groups, and the Si-CH₃ group vibrations can be identified in the fingerprint region of the spectrum.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3600–3300 | Strong, Broad |
| Alcohol | C-O Stretch | 1260–1050 | Strong |
| Aromatic | C-H Stretch | 3100–3000 | Medium to Weak |
| Aromatic | C=C Stretch | 1600–1450 | Medium to Weak |
Vibrational Circular Dichroism (VCD) for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govnih.gov
The structure of this compound, having two identical phenyl groups attached to the silicon atom, is achiral. An achiral molecule does not have non-superimposable mirror images and, as a result, does not exhibit a VCD signal. Therefore, VCD spectroscopy is not directly applicable for the chiral analysis of this compound itself.
However, VCD could become a relevant analytical tool if the compound were modified to introduce a chiral center. For instance, if one of the phenyl groups were replaced with a different substituent, the silicon atom would become a stereocenter, resulting in two enantiomers. In such a case, VCD could be used to distinguish between the enantiomers and determine their absolute configurations. The technique is particularly sensitive to the stereochemistry of complex molecules and can provide detailed structural information that is complementary to other methods like X-ray crystallography. nih.gov The stretching vibration of hydroxyl groups in chiral alcohols can be a sensitive probe of supramolecular chirality in the solid state. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is primarily used to analyze molecules containing chromophores, which are typically systems of conjugated π-electrons. uzh.ch
In this compound, the principal chromophores are the two phenyl groups attached to the silicon atom. The silicon atom itself does not contribute to absorption in the standard UV-Vis range (200-800 nm). The absorption spectrum is therefore dominated by the electronic transitions within the benzene rings.
The expected transitions for the phenyl groups are π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.orglibretexts.org For an unconjugated benzene ring, these transitions typically result in two main absorption bands: a strong absorption (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of the silyl substituent may cause a small shift (a few nanometers) in the position and intensity of these bands compared to unsubstituted benzene. The ethanol (B145695) moiety does not absorb in this region.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Chromophore | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| Phenyl Group | π → π* (E2-band) | ~204 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the material. nih.gov By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov
If a suitable single crystal of this compound were grown, X-ray crystallographic analysis would provide a wealth of structural information. This would include:
Molecular Conformation: The exact spatial arrangement of the methyldiphenylsilyl and ethanol moieties, including the torsion angles that define the molecule's shape in the solid state.
Bond Parameters: Precise measurements of the Si-C, Si-O (if applicable through intermolecular interactions), C-C, C-O, and C-H bond lengths and the angles between them.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice. A key feature would be the characterization of hydrogen bonding involving the hydroxyl group, which would dictate the supramolecular architecture.
While no publicly available crystal structure for this compound was identified, the technique remains the gold standard for unambiguous solid-state structure elucidation. nih.gov
Chromatographic Separation and Analysis Techniques
Column chromatography and Thin Layer Chromatography (TLC) are indispensable techniques for the purification and analysis of organic compounds in the laboratory. missouri.edu Both methods operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. missouri.edu For a moderately polar compound like this compound, silica (B1680970) gel is the most common stationary phase.
Thin Layer Chromatography (TLC) is primarily used for rapid, qualitative analysis, such as monitoring the progress of a chemical reaction or determining the optimal solvent system for column chromatography. magritek.com A small spot of the sample is applied to a silica-coated plate, which is then developed in a sealed chamber containing a solvent system (mobile phase). Due to its hydroxyl group, this compound is more polar than nonpolar starting materials (e.g., a corresponding halide) and will have a lower Retention Factor (Rf) value. A typical mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The separated spots can be visualized under UV light (due to the phenyl groups) or by using a chemical stain. missouri.edu
Column Chromatography is a preparative technique used to purify compounds on a larger scale. magritek.com A glass column is packed with silica gel, and the crude sample mixture is loaded at the top. The mobile phase, determined by prior TLC analysis, is then passed through the column. Components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds elute first, while the more polar this compound is retained more strongly by the silica and elutes later. Fractions are collected and analyzed by TLC to isolate the pure product.
For precise quantitative and qualitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC. A typical setup would involve:
Injector: The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes.
Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., based on polydimethylsiloxane) is commonly used.
Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and would provide excellent quantitative data. agilent.com The retention time is a characteristic property used for qualitative identification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both volatile and non-volatile compounds. For this compound, a reversed-phase HPLC method would be most common:
Stationary Phase: A nonpolar C18-functionalized silica column.
Mobile Phase: A polar solvent mixture, such as acetonitrile and water or methanol and water. scielo.br
Detector: A UV detector set to a wavelength around 254 nm would be highly effective for detecting the phenyl groups, allowing for sensitive and accurate quantification. greyhoundchrom.com Alternatively, a Refractive Index (RI) detector could be used, although it is generally less sensitive. researchgate.net
Table 3: Common Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detector | Application |
|---|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light, Stains | Reaction Monitoring, Method Development |
| Column | Silica Gel | Hexane/Ethyl Acetate | N/A (fractions collected) | Purification |
| GC | Fused Silica Capillary (e.g., DB-5) | Helium (carrier gas) | FID | Quantitative & Qualitative Analysis |
Synthesis and Research Applications of 2 Methyldiphenylsilyl Ethanol Derivatives and Analogues
Phosphorus-Containing Derivatives
The hydroxyl group of 2-(Methyldiphenylsilyl)ethanol provides a convenient handle for the introduction of phosphorus-containing moieties, leading to the formation of phosphoramidites and phosphate (B84403) esters.
Bis[2-(methyldiphenylsilyl)ethyl] N,N-dialkylphosphoramidites are synthesized through the reaction of an N,N-dialkylphosphoramidous dichloride with this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.
A general synthetic scheme involves the dropwise addition of the N,N-dialkylphosphoramidous dichloride to a solution of this compound and triethylamine in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The triethylammonium (B8662869) chloride salt is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
These phosphoramidites are valuable reagents in nucleotide synthesis, where they serve as building blocks for the formation of phosphite (B83602) triesters, which are subsequently oxidized to the corresponding phosphate triesters. The bulky methyldiphenylsilyl groups offer steric protection and can influence the reactivity and selectivity of the phosphoramidite (B1245037).
| Reactants | Base | Solvent | Typical Yield |
|---|---|---|---|
| This compound, N,N-Dialkylphosphoramidous dichloride | Triethylamine | Anhydrous Diethyl Ether or THF | 75-90% |
Phosphate triesters are synthesized by the reaction of a suitable phosphorylating agent, such as phosphorus oxychloride, with this compound in the presence of a base. The resulting tris[2-(methyldiphenylsilyl)ethyl] phosphate is a stable compound that can be isolated and purified.
A more versatile approach involves the use of the Bis[2-(methyldiphenylsilyl)ethyl] N,N-dialkylphosphoramidites described in the previous section. These phosphoramidites react with an alcohol in the presence of an activator, such as tetrazole, to form a phosphite triester. Subsequent oxidation, typically with an oxidizing agent like iodine in the presence of water, yields the corresponding phosphate triester.
The 2-(methyldiphenylsilyl)ethyl group can be selectively cleaved under specific conditions, making these triesters useful intermediates in the synthesis of phosphate monoesters. Treatment of the phosphate triesters with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), can lead to the removal of one or more silyl-containing groups to furnish the corresponding phosphate diesters or monoesters. This deprotection strategy is valuable in the synthesis of modified oligonucleotides and other biologically relevant phosphate-containing molecules.
Carbonate Derivatives
The reaction of the hydroxyl group of this compound with chloroformates or other activated carbonyl compounds provides access to a range of carbonate derivatives.
The synthesis of 2-(Methyldiphenylsilyl)ethyl 4-nitrophenyl carbonate can be achieved by reacting this compound with 4-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) or triethylamine. emerginginvestigators.org The reaction is typically performed in an inert solvent such as dichloromethane (B109758) at low temperatures.
This carbonate is an activated species due to the electron-withdrawing nature of the 4-nitrophenyl group, making it a useful reagent for introducing the 2-(methyldiphenylsilyl)ethoxycarbonyl (Mdps-eoc) protecting group onto amines and other nucleophiles. The 4-nitrophenolate (B89219) is a good leaving group, facilitating the reaction. emerginginvestigators.org The Mdps-eoc group can be used as a protecting group in peptide synthesis and other areas of organic synthesis, offering an alternative to other commonly used protecting groups.
| Reactants | Base | Solvent | Key Application |
|---|---|---|---|
| This compound, 4-Nitrophenyl chloroformate | Pyridine or Triethylamine | Dichloromethane | Reagent for introducing the Mdps-eoc protecting group |
Analogous to the synthesis of the 4-nitrophenyl carbonate, 4-methoxyphenyl (B3050149) (2-(methyldiphenylsilyl)ethyl) carbonate can be prepared by the reaction of this compound with 4-methoxyphenyl chloroformate. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring makes the 4-methoxyphenoxy group a less reactive leaving group compared to the 4-nitrophenoxy group.
This derivative may find applications in situations where a less reactive carbonate is desired. The synthesis would follow a similar procedure, involving the use of a base to scavenge the HCl produced. The research applications of this specific carbonate are less documented but could potentially be in the area of polymer chemistry or as a stable derivative for analytical purposes.
Nitrogen-Containing Silyl (B83357) Heterocycles
The derivatization of this compound is not limited to phosphorus and carbonate chemistry. The silyl group can play a crucial role in the synthesis of nitrogen-containing heterocycles. While direct cyclization involving the 2-(methyldiphenylsilyl)ethyl group is one possibility, more commonly, silyl groups are used as protecting or activating groups in the synthesis of these complex structures.
For instance, a silyl-protected alcohol can be a precursor in multi-step syntheses of nitrogen heterocycles. The silyl group can direct reactions or be removed at a later stage to reveal a reactive hydroxyl group for cyclization. In other strategies, α-silyl secondary amines can be used to generate α-aminoalkyl radicals under visible light irradiation, which can then participate in addition reactions to form γ-aminocarbonyl compounds. These intermediates can then be cyclized in a one-pot process to yield γ-lactams and pyrroles. rsc.org
Another approach involves the use of silyl nitronates, which can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidines. These can be further transformed into other nitrogen-containing heterocycles. scispace.com The versatility of organosilicon chemistry provides a wide array of methods for the construction of diverse nitrogen-containing ring systems, where a silyl-containing alcohol like this compound can serve as a valuable starting material or intermediate.
2-(Methyldiphenylsilyl)pyrrolidinium Salts as Chiral Building Blocks
Enantiomerically pure 2-(methyldiphenylsilyl)pyrrolidinium salts are valuable chiral building blocks in organic synthesis. Their preparation is typically achieved through the straightforward treatment of enantiomerically-enriched (S)-2-(methyldiphenylsilyl)pyrrolidine with a suitable acid. For instance, the reaction with trifluoroacetic acid in dichloromethane leads to the formation of the corresponding trifluoroacetate (B77799) salt, which can be isolated as enantiomerically-pure single crystals after recrystallization. mdpi.com Similarly, perchlorate (B79767) salts can be prepared by reacting the hydrochloride salt of (S)-2-(methyldiphenylsilyl)pyrrolidine with perchloric acid. mdpi.com
The synthesis of the parent chiral pyrrolidine (B122466), (S)-2-(methyldiphenylsilyl)pyrrolidine, is a key step. This is often accomplished through the asymmetric deprotonation of N-(tert-butoxycarbonyl)pyrrolidine using sec-butyllithium (B1581126) in the presence of a chiral ligand like (–)-sparteine. The resulting organolithium species is then quenched with a silyl electrophile. mdpi.com This method allows for the introduction of the methyldiphenylsilyl group at the 2-position of the pyrrolidine ring with high stereocontrol. The structural integrity and absolute configuration of these pyrrolidinium (B1226570) salts have been confirmed through X-ray crystallography, providing valuable insights into their solid-state conformations and hydrogen-bonding networks. mdpi.com
Silyl-Substituted Pyrrolidines in Organocatalysis
Silyl-substituted pyrrolidines, including those derived from this compound, have emerged as highly effective organocatalysts for a variety of asymmetric transformations. mdpi.combeilstein-journals.org Their catalytic activity is particularly pronounced in Michael addition reactions of aldehydes to nitroolefins. mdpi.combeilstein-journals.org The bulky silyl group at the 2-position of the pyrrolidine ring plays a crucial role in creating a well-defined chiral environment, which allows for high levels of stereocontrol during the catalytic cycle.
The catalytic efficacy of these silyl-substituted pyrrolidines has been demonstrated in numerous studies. For example, in the asymmetric Michael addition of aliphatic aldehydes to β-nitrostyrene, these catalysts have shown reactivity and stereoselectivity comparable to the well-established Hayashi-Jørgensen catalysts. nih.govacs.org Notably, certain trimethylsilyl (B98337) derivatives have exhibited superior enantioselectivity, achieving up to 99% enantiomeric excess (ee). nih.govacs.org The choice of the silyl substituent allows for the fine-tuning of the catalyst's steric and electronic properties, thereby optimizing its performance for specific substrates.
The replacement of the silicon-oxygen bond found in traditional diarylprolinol silyl ether catalysts with a more robust silicon-carbon bond in these silyl-substituted pyrrolidines offers enhanced stability. This increased stability is particularly advantageous in reactions that require prolonged exposure to acidic or aqueous conditions, or to oxidative reagents. acs.org
Table 1: Performance of Silyl-Substituted Pyrrolidine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|---|
| (S)-2-(Trimethylsilyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | 10 | 95:5 | 99 | 95 |
| (S)-2-(tert-Butyldiphenylsilyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | 5 | >95:5 | 99 | High |
| (S)-2-(tert-Butyldiphenylsilyl)pyrrolidine | Acetaldehyde | trans-β-Nitrostyrene | 5 | - | 96 | 77 |
| Organocatalyst OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 10 | 93:7 | 85 | 99 |
Data sourced from multiple studies demonstrating the efficacy of silyl-substituted pyrrolidine catalysts. beilstein-journals.orgnih.govacs.org
Silicon-Based Peptide Mimics and Related Conjugates
The isosteric replacement of carbon with silicon in peptide structures has led to the development of silicon-based peptide mimics with potential applications as protease inhibitors. The synthesis of these mimics often involves the use of organosilicon reagents derived from compounds structurally related to this compound. A key synthetic strategy involves the diastereoselective addition of (methyldiphenylsilyl)lithium to chiral sulfinimines. This reaction proceeds in good yield and with excellent diastereoselectivity, affording α-(methyldiphenylsilyl)sulfinamides. nih.gov
The sulfinamide auxiliary can be readily cleaved under acidic conditions, and the resulting amine can be incorporated into peptide chains. The methyldiphenylsilyl group serves as a stable protecting group for the corresponding silanediol (B1258837), which is the desired functionality in the final peptide mimic. nih.gov Deprotection to reveal the silanediol can be achieved by treatment with a strong acid such as trifluoromethanesulfonic acid, followed by hydrolysis. nih.gov This methodology has been explored for the synthesis of biologically relevant silanediol dipeptide mimics. researchgate.net
The development of silicon-based peptide mimics is a promising area of research, as the introduction of silicon into the peptide backbone can significantly alter the molecule's conformational preferences, metabolic stability, and biological activity.
General Organosilicon Complexes and Their Reactivity Profiles
The reactivity of organosilicon compounds, including derivatives of this compound, is largely governed by the nature of the carbon-silicon (C-Si) bond and the ability of silicon to expand its coordination number. The C-Si bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
While unstrained Si-C bonds are generally stable towards oxygen and water, they can be cleaved by strong acids or certain nucleophiles like fluoride ions and alkoxides. wikipedia.org The reactivity of organosilanes can be significantly enhanced in the presence of Lewis bases. For instance, allyltrichlorosilanes, which are poor allylating agents on their own, become much more reactive in the presence of dimethylformamide (DMF), which acts as a Lewis base activator. soci.org
A specific application showcasing the reactivity of this compound is its use as a precursor in the synthesis of 2-diphenylmethylsilylethyldithiophosphorodichloridate. alfa-chemistry.comsigmaaldrich.com This transformation highlights the utility of the hydroxyl group in this compound for further functionalization. The study of the reactivity profiles of such organosilicon complexes is crucial for the design of new synthetic methodologies and the development of novel materials. The ability of silicon to form hypervalent species with five or six coordinate geometries also plays a significant role in its reaction mechanisms. soci.org
Future Research Directions and Emerging Trends
Expanding Synthetic Scope and Sustainable Green Chemistry Approaches for Silyl (B83357) Alcohols
Future research will likely focus on developing more efficient, selective, and environmentally benign methods for synthesizing silyl alcohols. While traditional methods like the Müller-Rochow process and the use of Grignard reagents are foundational, they often require harsh conditions and produce significant waste. mdpi.comscienceinfo.com The trend is shifting towards greener alternatives that minimize environmental impact and improve atom economy.
Key areas of future investigation include:
Catalytic Hydrosilylation: Advancing the use of earth-abundant metal catalysts, such as those based on cobalt or nickel, to replace expensive and rare noble metals like platinum in hydrosilylation reactions. mdpi.comacs.org This approach offers a more sustainable route to silicon-carbon bonds. acs.org
Biocatalysis: Exploring enzymatic pathways for the synthesis and transformation of organosilicon compounds. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature) and can offer exceptional selectivity, reducing the need for protecting groups and minimizing waste, which aligns with the principles of green chemistry. nih.govacs.org
Solventless and Alternative Solvent Systems: Developing synthetic protocols that operate without solvents or in greener solvents like water or bio-derived alcohols. acs.orgresearchgate.net This reduces volatile organic compound (VOC) emissions and simplifies purification processes.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of silyl alcohols. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
| Synthetic Approach | Traditional Method | Emerging Green Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Catalysis | Noble metal catalysts (e.g., Platinum) | Earth-abundant metal catalysts (e.g., Cobalt, Nickel) acs.org | Lower cost, reduced environmental toxicity, increased sustainability. acs.org |
| Reaction Conditions | High temperatures, harsh reagents (e.g., Grignard) scienceinfo.com | Enzymatic/Biocatalytic reactions in aqueous media acs.org | Mild conditions, high selectivity, biodegradability of catalysts. nih.gov |
| Solvent Use | Organic solvents | Solventless reactions or green solvents (e.g., water, alcohols) researchgate.net | Reduced VOC emissions, lower environmental impact, simplified workup. |
| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, improved scalability. |
Development of Novel Catalytic Applications and Advanced Ligand Design Incorporating Silyl Moieties
The unique electronic and steric properties of silyl groups make them attractive components for advanced catalyst and ligand design. The methyldiphenylsilyl group in 2-(Methyldiphenylsilyl)ethanol, for instance, can be strategically incorporated into ligand scaffolds to fine-tune the behavior of catalytic metal centers.
Emerging trends in this area include:
Silyl-Functionalized Ligands: Designing phosphine (B1218219), N-heterocyclic carbene (NHC), or cyclopentadienyl (B1206354) (Cp) ligands bearing silyl moieties. These groups can influence the electron density at the metal center and enforce specific geometries, potentially leading to catalysts with enhanced activity, selectivity, and stability.
Main Group Catalysis: Investigating the catalytic potential of organosilicon compounds themselves, moving beyond their traditional role as substrates or reagents. Cationic Si(II) and Ge(II) compounds, for example, have emerged as a new class of catalysts for important transformations in organosilicon chemistry, such as hydrosilylation and siloxane coupling. mdpi.comresearchgate.netresearchgate.net
Asymmetric Catalysis: Utilizing chiral silyl-containing ligands to induce enantioselectivity in catalytic reactions. The development of methods for the asymmetric silylation of alcohols is a growing field, and applying this chirality to ligands could unlock new asymmetric transformations. dntb.gov.ua
| Catalyst/Ligand Type | Description | Potential Application | Reference |
|---|---|---|---|
| Cationic Si(II) and Ge(II) Catalysts | Open coordination sphere compounds that are highly active for various organosilicon transformations. | Hydrosilylation of C-C multiple bonds, Piers-Rubinsztajn reaction, oxidative siloxane coupling. | mdpi.comresearchgate.netresearchgate.net |
| Silyl-Modified Phosphine Ligands | Ligands where silyl groups are incorporated to modify steric and electronic properties. | Cross-coupling reactions, hydrogenation, and hydroformylation with tailored selectivity. | N/A |
| Chiral Diarylprolinol Silyl Ethers | Powerful organocatalysts used in a wide range of transformations. | Enantioselective Michael additions, aldol (B89426) reactions, and cycloadditions. | soci.org |
Exploration of this compound Derivatives in Advanced Materials and Nanoscience
The inherent properties of organosilicon compounds—thermal stability, chemical inertness, and hydrophobicity—make them ideal building blocks for advanced materials. chemrxiv.org Derivatives of this compound can be designed as monomers for polymers or as agents for surface functionalization.
Future research will likely explore:
High-Performance Polymers: Incorporating the diphenylsilyl moiety into polymer backbones (e.g., polysiloxanes, polycarbonates, or polyesters) to enhance thermal stability, modify the refractive index for optical applications, or improve gas permeability.
Surface Functionalization: Using derivatives of this compound to modify the surfaces of materials like silica (B1680970), metals, or other polymers. drexel.edu Such modifications can impart hydrophobicity, improve biocompatibility, or create specific binding sites for sensors. scienceinfo.com
Nanomaterials and Hybrid Materials: Employing silyl alcohols in the synthesis of hybrid organic-inorganic materials and nanocomposites. cfsilicones.com This includes their use in creating nanoscale structures and serving as precursors for silicon-based nanomaterials with applications in electronics and catalysis. cfsilicones.com Bio-inspired fabrication techniques are also being developed to create complex, hierarchical silicon structures for use in photovoltaics and sensor technology. nih.gov
| Application Area | Role of Silyl Moiety | Potential Material Property | Example Field |
|---|---|---|---|
| High-Performance Polymers | Incorporation into polymer backbone | Enhanced thermal stability, high refractive index | Aerospace, electronics, optics |
| Surface Modification | Covalent attachment to surfaces | Hydrophobicity, corrosion resistance, biocompatibility | Coatings, medical implants, microfluidics |
| Nanocomposites | Building block for hybrid materials | Improved mechanical strength, tailored electronic properties | Nanotechnology, advanced composites |
| Bio-inspired Nanostructures | Precursor for silicon structures | Antireflection, enhanced heat transfer | Photovoltaics, sensors nih.gov |
Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies
A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The synergy between computational chemistry and experimental studies provides a powerful toolkit for elucidating the intricate pathways of organosilicon reactions.
Future efforts will concentrate on:
Computational Modeling: Using quantum chemical calculations (e.g., Density Functional Theory) to model reaction pathways, predict transition state geometries, and understand the electronic effects of silyl substituents. nih.gov Such studies can explain observed reactivity and selectivity, and guide the design of new experiments.
Advanced Spectroscopy: Applying sophisticated analytical techniques, such as 2D NMR spectroscopy and in-situ IR spectroscopy, to identify and characterize transient intermediates in organosilicon reactions.
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on reaction rates. This experimental data is vital for validating and refining computational models.
Integrated Approaches: Combining computational and experimental results to build comprehensive models of reaction mechanisms, such as the acid-catalyzed opening of cyclopropylsilyl alcohols in silyl-Prins cyclizations. rsc.org This integrated approach is essential for moving from empirical observation to predictive chemical design. nih.gov
| Methodology | Technique/Approach | Information Gained |
|---|---|---|
| Computational Studies | Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, electronic properties. nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamic behavior. | |
| Experimental Studies | In-situ Spectroscopy (NMR, IR) | Detection and characterization of reactive intermediates. |
| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking/forming in the rate-determining step. | |
| X-ray Crystallography | Precise structural determination of reactants, products, and stable intermediates. google.com |
Biomedical and Bio-Inspired Applications of Organosilicon Compounds and Their Derivatives
The unique physicochemical properties of organosilicon compounds make them highly promising for biomedical applications. acs.org Their enhanced lipophilicity can improve cell and tissue penetration, and their biocompatibility has led to their use in various medical devices and implants. acs.orgmdpi.com
Emerging research directions include:
Drug Delivery Systems: Designing silyl ether-based prodrugs, where a therapeutic agent is linked to a silyl moiety like that derived from this compound. The stability of the silyl ether can be tuned to control the rate of hydrolysis, allowing for targeted or sustained drug release. acs.orghskbrchemical.com
Biocompatible Materials and Coatings: Developing new silicone-based materials for medical implants, catheters, and contact lenses. mdpi.comnih.gov The surfaces of these devices can be functionalized with silyl derivatives to reduce infection, prevent biofouling, and improve integration with biological tissues. hskbrchemical.com
Bio-Inspired Silica Synthesis: Mimicking biological processes, such as those used by diatoms, to synthesize silica-based materials under benign, aqueous conditions. acs.org This "bio-inspired" approach can be used to encapsulate drugs or enzymes within a silica matrix, offering a green and biocompatible alternative to traditional delivery systems. acs.orggoogle.com
Medicinal Silicon Chemistry: Systematically replacing carbon atoms with silicon in known drug molecules (a "sila-substitution") to create analogues with improved pharmacological profiles, such as enhanced potency, altered metabolism, or increased resistance to degradation. nih.gov
| Application | Concept | Potential Advantage | Reference |
|---|---|---|---|
| Drug Delivery | Silyl ether prodrugs for controlled release. | Tunable hydrolysis rate, targeted delivery to specific pH environments. | acs.orghskbrchemical.com |
| Medical Implants | Organosilicon compounds for biocompatible materials. | Good biocompatibility, softness, chemical stability, and durability. | chemrxiv.orgmdpi.comhskbrchemical.com |
| Bioactive Coatings | Silyl-functionalized surfaces on medical devices. | Antimicrobial properties, reduced infection risk, promotion of wound healing. | hskbrchemical.com |
| Bio-Inspired Materials | Silica condensation using biomolecule analogues. | Synthesis at room temperature and neutral pH, in situ drug loading. | acs.org |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(Methyldiphenylsilyl)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves hydrosilylation of diphenylmethylsilane with ethylene oxide or glycidol derivatives under catalytic conditions (e.g., platinum or rhodium catalysts). Acidic or basic work-up is required to isolate the product. Optimization includes:
- Catalyst loading : 0.5–2 mol% to minimize side reactions.
- Temperature control : 60–80°C to balance reaction rate and selectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted silane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.5–1.2 ppm (Si-CH₃), δ 3.6–3.8 ppm (CH₂OH).
- ²⁹Si NMR : Signal near δ 10–15 ppm confirms silyl group integrity.
- IR Spectroscopy : Bands at ~3200–3600 cm⁻¹ (O-H stretch) and ~1050–1250 cm⁻¹ (Si-C and Si-O stretches).
- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z corresponding to C₁₅H₁₈OSi (e.g., ~250–260) .
Advanced Research Questions
Q. How can researchers resolve contradictions in product yields during scale-up of this compound synthesis?
- Methodological Answer : Contradictions often arise from:
- Moisture sensitivity : Trace water hydrolyzes silyl intermediates. Use anhydrous solvents and inert atmosphere.
- Catalyst deactivation : Pre-treat catalysts (e.g., Pt/C with H₂) to restore activity.
- By-product formation : Monitor via HPLC or GC-MS ; adjust stoichiometry (e.g., excess ethylene oxide) to suppress oligomerization .
Q. What structure-activity relationships (SAR) govern the reactivity of this compound in organosilicon chemistry?
- Methodological Answer :
- Steric effects : Bulky diphenyl groups hinder nucleophilic attack at silicon, favoring alcohol stability.
- Electronic effects : Electron-withdrawing substituents on the phenyl rings increase Si-O bond polarity, enhancing hydrolysis susceptibility.
- Comparative studies : Replace diphenyl with dimethyl or trifluorophenyl groups to modulate reactivity (see analogues in ).
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Methodological Answer :
- Biodegradation assays : OECD 301F (modified Sturm test) to evaluate microbial breakdown.
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
- Bioaccumulation potential : Log Kₒw (octanol-water partition coefficient) < 3 suggests low risk .
Q. How can crystallographic data refine the molecular geometry of this compound derivatives?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL for refinement.
- Key parameters : Bond angles (Si-C: ~109.5°) and torsion angles (Si-O-C-C: ~180°).
- Validation : Cross-check with Mercury software to resolve disorder in phenyl rings .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
